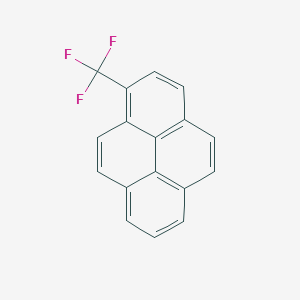

1-(Trifluoromethyl)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

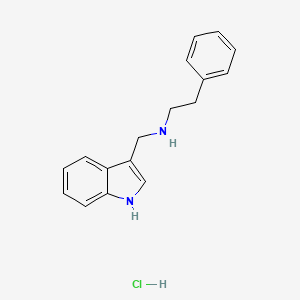

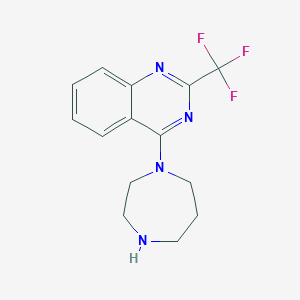

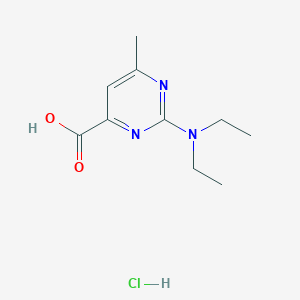

Visible-light photoredox catalysis has been used for the synthesis of fluorinated aromatic compounds, including TFMP . The process involves the reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .Molecular Structure Analysis

The spectral features of pyrene are sensitive to the microenvironment of the probe. It exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment . The pyrene molecule optimized at TD-DFT functionals gives the inversion of the first two lowest UV bands .Chemical Reactions Analysis

Bioorthogonal reactions can carry out controlled chemical reactions in living cells and organisms in the presence of biofunctional groups . Visible-light-driven Co-catalyzed trifluoromethylation of polycyclic aromatic hydrocarbons with CF3SO2Cl has been reported .Applications De Recherche Scientifique

1-(Trifluoromethyl)pyrene has a wide range of applications in scientific research. It is used as a chemical reagent in organic synthesis, as a fluorescent dye for the detection of various molecules, and as a fluorescent label for the study of biomolecules. It is also used in the study of the structure and function of proteins and nucleic acids, and in the study of the metabolism of drugs and other compounds.

Mécanisme D'action

Target of Action

1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family

Biochemical Pathways

. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 1-(Trifluoromethyl)pyrene in lab experiments is its high fluorescence efficiency, which makes it ideal for use in a variety of applications. However, there are some limitations to its use, including its poor solubility in water, its high cost, and its limited availability.

Orientations Futures

There are a number of potential future directions for the use of 1-(Trifluoromethyl)pyrene. These include the use of this compound in the development of fluorescent probes for the detection of proteins and nucleic acids, the use of this compound for the study of drug metabolism, and the use of this compound for the study of the structure and function of proteins and nucleic acids. Additionally, this compound could be used to study the effects of environmental pollutants on organisms, and to study the effects of drugs on the body.

Méthodes De Synthèse

1-(Trifluoromethyl)pyrene can be synthesized using a variety of methods, including the reaction of trifluoromethyl iodide and pyrene, the reaction of trifluoromethyl bromide and pyrene, and the reaction of trifluoromethyl chloride and pyrene. The most common method is the reaction of trifluoromethyl iodide and pyrene, which yields this compound in high yields.

Propriétés

IUPAC Name |

1-(trifluoromethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)

![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)

![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)